molecular formula C19H42O4Si2 B13934612 Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 55268-48-9

Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester

Cat. No.: B13934612
CAS No.: 55268-48-9
M. Wt: 390.7 g/mol
InChI Key: STBQJQZMNVLJEL-UHFFFAOYSA-N
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Description

Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is a synthetic organic compound with the molecular formula C19H42O4Si2. It is a derivative of decanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester typically involves the esterification of decanoic acid with 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

Scientific Research Applications

Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups provide steric hindrance and protect the ester from hydrolysis, allowing it to participate in specific biochemical pathways. The compound can modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Decanoic acid, 1,3-bis(trimethylsilyloxy)propan-2-yl ester
  • 2,4-bis(trimethylsilyl)oxybenzoic acid trimethylsilyl ester

Uniqueness

Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of multiple trimethylsilyl groups allows for versatile chemical modifications and applications in various research fields .

Properties

CAS No.

55268-48-9

Molecular Formula

C19H42O4Si2

Molecular Weight

390.7 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yl decanoate

InChI

InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)23-18(16-21-24(2,3)4)17-22-25(5,6)7/h18H,8-17H2,1-7H3

InChI Key

STBQJQZMNVLJEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C

Origin of Product

United States

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